H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH
Description
Sequence: H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH Length: 15 amino acids. Key Features:
- High frequency of Ala (4 residues) and Leu (3 residues), contributing to hydrophobicity and structural stability.
- Contains charged residues (Arg, Asp, Glu) that may mediate solubility and receptor binding.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFATHUJEOQTRM-PJKQPBPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H122N26O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746632 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-asparaginyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-asparaginylglycyl-L-valyl-L-alpha-glutamyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1667.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144796-71-4 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-asparaginyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-asparaginylglycyl-L-valyl-L-alpha-glutamyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptides like “H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH” are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Washing: Removing excess reagents and by-products.
Cleavage: Releasing the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Chemistry
Peptides are used as model compounds to study protein folding, stability, and interactions. They serve as building blocks for designing novel materials and catalysts.
Biology
Peptides play essential roles in cell signaling, immune responses, and enzyme regulation. They are used in research to understand protein-protein interactions and cellular processes.
Medicine
Peptides are employed in drug development as therapeutic agents for diseases like cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
Peptides are used in cosmetics for their anti-aging and skin-repair properties. They are also utilized in agriculture as biopesticides and growth regulators.
Mechanism of Action
Peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or ion channels. The binding induces conformational changes that activate or inhibit the target’s function. For example, peptide hormones bind to cell surface receptors, triggering intracellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
Detailed Analysis
A. Target Peptide vs. Cysteine-Rich Therapeutic Peptide ()
- Structural Differences :
- Functional Differences: The therapeutic peptide targets infectious diseases (e.g., otitis media, endocarditis) via immunomodulation . The TNF-α fragment’s role is speculative but likely involves binding TNF receptors, given its sequence homology .
B. Target Peptide vs. Thrombin Receptor Agonist ()
- Shared Features :
- Both contain Leu repeats and Arg/Asn/Asp clusters.
- Functional Divergence :
C. Target Peptide vs. Kinase Substrate ()
- Sequence Similarities :
- Both share the Arg-Arg-Ala motif at the N-terminus.
- Key Difference :
D. Target Peptide vs. MMP-Sensing Peptide ()
- Structural Contrast: The MMP substrate contains a cleavage site (Leu-Gly) and a fluorescent label (Cy5.5) for imaging .
Stability and Pharmacokinetics
- Therapeutic Peptide () : Cysteine bridges and formulation as lyophilized/buffered liquid enhance shelf-life and oral delivery .
Biological Activity
The peptide H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH, composed of 15 amino acids, is a subject of interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Amino Acid Composition and Properties
The peptide consists of the following amino acids:
| Amino Acid | One-letter Code | Properties |
|---|---|---|
| Arginine | R | Basic, positively charged |
| Alanine | A | Non-polar, hydrophobic |
| Asparagine | N | Polar, uncharged |
| Leucine | L | Non-polar, hydrophobic |
| Glycine | G | Non-polar, small |
| Valine | V | Non-polar, hydrophobic |
| Glutamic Acid | E | Acidic, negatively charged |
| Aspartic Acid | D | Acidic, negatively charged |
This composition suggests that the peptide may exhibit a range of biological activities due to the presence of both hydrophobic and polar amino acids, as well as charged residues that can interact with cellular components.
Research indicates that peptides like this compound can exert their biological effects through various mechanisms:
- Antimicrobial Activity : Peptides with similar structures have been shown to possess antimicrobial properties. The positively charged arginine residues can interact with negatively charged bacterial membranes, leading to membrane disruption and cell lysis.
- Antioxidant Effects : Certain sequences within peptides can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with diseases.
- ACE Inhibition : The peptide may also exhibit angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial for managing hypertension. The presence of specific amino acids at the N- or C-terminal can enhance this effect.
Case Studies and Research Findings
Recent studies have explored the biological activities of synthetic peptides similar to this compound. Some notable findings include:
- Antimicrobial Activity : A study demonstrated that peptides containing arginine and leucine showed significant antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism was attributed to the disruption of bacterial cell membranes.
- ACE Inhibition : Research published in MDPI highlighted that peptides with branched aliphatic amino acids at the N-terminal exhibited enhanced ACE inhibitory activity compared to linear counterparts . This suggests that modifications in the peptide structure could optimize its pharmacological properties.
- Cell Viability Assays : In vitro studies using human cell lines indicated that certain analogs of this peptide could selectively induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
